molecular formula C11H10BrNO3 B1486390 Methyl 3-bromo-2-cyano-5-methoxyphenylacetate CAS No. 1807028-13-2

Methyl 3-bromo-2-cyano-5-methoxyphenylacetate

Cat. No.: B1486390
CAS No.: 1807028-13-2
M. Wt: 284.11 g/mol
InChI Key: IRKMFIAWWQLEEM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-5-methoxyphenylacetate is a chemical compound characterized by its bromine, cyano, and methoxy functional groups attached to a phenylacetate backbone

Synthetic Routes and Reaction Conditions:

  • Bromination and Cyanation: The compound can be synthesized through the bromination of 3-methoxyphenylacetate followed by cyanation.

  • Methylation: Methylation of the phenylacetate precursor can be achieved using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, acidic conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Nucleophiles like hydroxide or alkoxide ions, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted phenylacetates or other derivatives.

Scientific Research Applications

Chemistry: Methyl 3-bromo-2-cyano-5-methoxyphenylacetate is used as an intermediate in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can be employed in biological studies to investigate enzyme inhibition or receptor binding. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-bromo-2-cyano-5-methoxyphenylacetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • Methyl 2-bromo-3-cyano-5-methoxyphenylacetate

  • Methyl 3-bromo-5-cyano-2-methoxyphenylacetate

Uniqueness: Methyl 3-bromo-2-cyano-5-methoxyphenylacetate is unique due to its specific arrangement of functional groups, which can influence its reactivity and interaction with biological targets compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 2-(3-bromo-2-cyano-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-8-3-7(4-11(14)16-2)9(6-13)10(12)5-8/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKMFIAWWQLEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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